molecular formula C15H31O3P B8667592 Diethyl-10-undecenylphosphonate CAS No. 156125-40-5

Diethyl-10-undecenylphosphonate

Cat. No.: B8667592
CAS No.: 156125-40-5
M. Wt: 290.38 g/mol
InChI Key: LHHVEENJBDKEOB-UHFFFAOYSA-N
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Description

Diethyl-10-undecenylphosphonate (IUPAC name: diethyl 10-undecyn-1-ylphosphonate) is an organophosphorus compound characterized by a terminal alkyne group (C≡C) and a phosphonate ester moiety. Its molecular formula is C₁₅H₂₉O₃P, with a molecular weight of 288.37 g/mol . The compound features a linear hydrocarbon chain (11 carbons) terminated by a triple bond and a diethylphosphonate group. Key properties include:

  • CAS Registry Number: 1242248-76-5
  • SMILES: CCOP(=O)(CCCCCCCCCC#C)OCC
  • Purity: 95% (typical commercial grade)
  • Refractive Index: 1.4460–1.4500 .

Properties

CAS No.

156125-40-5

Molecular Formula

C15H31O3P

Molecular Weight

290.38 g/mol

IUPAC Name

11-diethoxyphosphorylundec-1-ene

InChI

InChI=1S/C15H31O3P/c1-4-7-8-9-10-11-12-13-14-15-19(16,17-5-2)18-6-3/h4H,1,5-15H2,2-3H3

InChI Key

LHHVEENJBDKEOB-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCCCCCCCCC=C)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diethyl Ethylphosphonite

IUPAC Name : Diethyl ethylphosphonite
Molecular Formula : C₆H₁₅O₂P
Molecular Weight : 162.16 g/mol
CAS Registry Number : 2651-85-6 .

Key Differences:
Parameter Diethyl-10-undecenylphosphonate Diethyl Ethylphosphonite
Carbon Chain Length 11 carbons (undecynyl chain) 3 carbons (ethyl groups)
Functional Groups Terminal alkyne, phosphonate (P=O) Phosphonite (P(III)), no alkyne
Oxidation State Phosphorus(V) Phosphorus(III)
Reactivity Stable; alkyne for click chemistry Highly reactive (oxidizes easily)
Applications Potential in polymer chemistry, ligands Ligand precursor, catalysis
  • Structural Implications: The long alkyne chain in this compound increases hydrophobicity and may enhance binding to nonpolar substrates, whereas Diethyl Ethylphosphonite’s compact structure favors solubility in polar solvents.
  • Reactivity : Phosphonites (P(III)) are more nucleophilic and prone to oxidation compared to phosphonates (P(V)), limiting their stability in aerobic conditions .

General Trends in Phosphonate/Phosphonite Chemistry

  • Phosphonates (P=O) : Widely used as flame retardants, metal ligands, and bioactive molecules due to their hydrolytic stability and strong coordination with metal ions .
  • Phosphonites (P–O–R) : Primarily intermediates in synthesizing phosphine ligands (e.g., for transition-metal catalysis) but require inert handling due to air sensitivity .

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